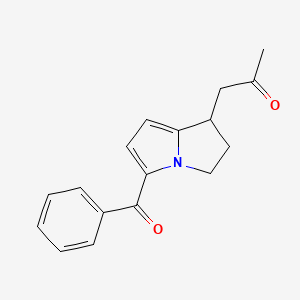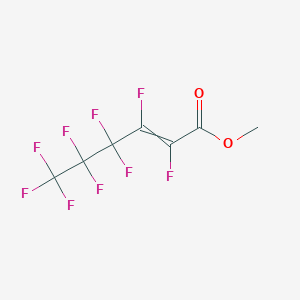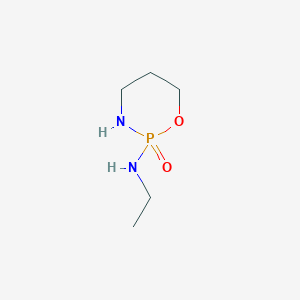![molecular formula C10H13BrN2O2 B14396239 N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea CAS No. 88465-72-9](/img/structure/B14396239.png)
N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxy and methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-methylphenyl, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting 4-(bromomethyl)phenyl derivative is then reacted with N-methoxy-N-methylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or aldehyde.
科学的研究の応用
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It may be utilized in the creation of novel materials with unique properties, such as polymers or nanomaterials
作用機序
The mechanism of action of N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the urea moiety.
4’-(Bromomethyl)biphenyl-2-carbonitrile: Features a biphenyl structure with a bromomethyl group and a carbonitrile group.
Uniqueness
N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea is unique due to its combination of a bromomethyl group with a methoxy and methylurea moiety
特性
CAS番号 |
88465-72-9 |
|---|---|
分子式 |
C10H13BrN2O2 |
分子量 |
273.13 g/mol |
IUPAC名 |
3-[4-(bromomethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
InChIキー |
CGJFTGNQTNORIZ-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC=C(C=C1)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


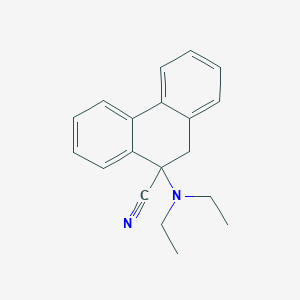

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
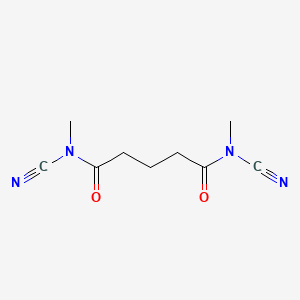
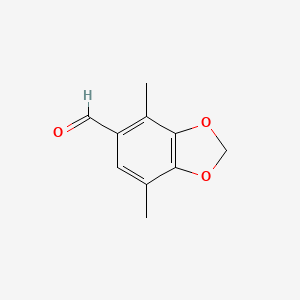
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
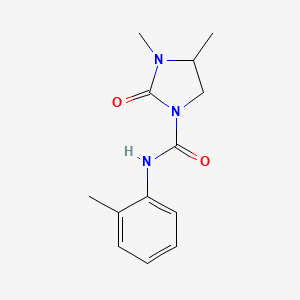
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
